Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Description
Structural Characterization of Methyl 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC conventions by prioritizing functional group hierarchy and substituent positioning. The parent structure is the benzoate ester, with the methyl group at the ester oxygen (position 1 of the benzene ring). At position 4 of the benzene ring, a carbamoyl group (–NH–C(=O)–) is attached, which connects to the 2-position of the 1,3,4-oxadiazole ring. The oxadiazole ring itself is substituted at position 5 with a phenyl group. The compound’s molecular formula is C₁₇H₁₃N₃O₄ , with a molecular weight of 335.3 g/mol , and it is registered under CAS number 3343739 .
Table 1: Systematic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₃N₃O₄ |
| Molecular Weight | 335.3 g/mol |
| CAS Registry Number | 3343739 |
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its expected geometry. The 1,3,4-oxadiazole ring adopts a planar conformation due to conjugation across its π-system, with bond lengths approximating 1.36 Å for N–N and 1.29 Å for C=N bonds. The phenyl group at position 5 of the oxadiazole is oriented perpendicular to the heterocyclic ring to minimize steric hindrance. The carbamoyl linker (–NH–C(=O)–) introduces rotational flexibility, allowing the benzoate ester to adopt varying dihedral angles relative to the oxadiazole plane.
X-ray diffraction studies of related 1,3,4-oxadiazole derivatives reveal intermolecular hydrogen bonding between the carbamoyl NH and carbonyl oxygen atoms, suggesting similar packing behavior in the crystal lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for analogous compounds indicate distinct signals for key protons:
- Methyl ester (CH₃) : A singlet at δ ≈ 3.90 ppm.
- Aromatic protons (benzene ring) : Doublets and doublets of doublets between δ 7.50–8.20 ppm, influenced by substituent electronic effects.
- Oxadiazole-attached phenyl group : Resonances at δ ≈ 7.40–7.70 ppm, split due to ortho and para coupling.
- Carbamoyl NH : A broad singlet at δ ≈ 9.60 ppm, exchangeable with D₂O.
¹³C NMR peaks include:
- Ester carbonyl : δ ≈ 167 ppm.
- Carbamoyl carbonyl : δ ≈ 165 ppm.
- Oxadiazole carbons : δ ≈ 160–170 ppm (C=N), δ ≈ 125–140 ppm (aromatic carbons).
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methyl ester (CH₃) | 3.90 | Singlet |
| Benzoate aromatic H | 7.80–8.10 | Doublet |
| Phenyl aromatic H | 7.40–7.70 | Multiplet |
| Carbamoyl NH | 9.60 | Broad singlet |
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorptions:
- Ester C=O stretch : Strong band near 1720 cm⁻¹.
- Carbamoyl C=O stretch : 1680–1660 cm⁻¹.
- Oxadiazole ring vibrations : 1550–1600 cm⁻¹ (C=N stretching), 980–1010 cm⁻¹ (N–O stretching).
- NH stretch : 3300–3350 cm⁻¹ (weak, broad).
UV-Vis Spectroscopy
The conjugated π-system (benzene-oxadiazole-carbamoyl) absorbs in the UV region, with λₘₐₐ ≈ 260–280 nm due to π→π* transitions. The phenyl substituent introduces bathochromic shifts compared to unsubstituted oxadiazoles.
Mass Spectrometry
The molecular ion peak appears at m/z 335 ([M]⁺), with fragmentation pathways including:
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict:
- Optimized geometry : The oxadiazole ring and benzoate ester are coplanar, while the phenyl group tilts at 85° to minimize steric clash.
- HOMO-LUMO gap : 4.2 eV, indicative of moderate electronic stability.
- Electrostatic potential (ESP) : Negative potential localized on carbonyl oxygens and oxadiazole nitros, suggesting nucleophilic attack sites.
Table 3: DFT-Derived Geometric Parameters
| Parameter | Value |
|---|---|
| C=O bond length (ester) | 1.21 Å |
| C–N bond (carbamoyl) | 1.34 Å |
| Dihedral angle (C6–N–C=O) | 12° |
Properties
IUPAC Name |
methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVKMIDUAFULSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being refluxed until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and ethanol for cyclization reactions . Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are also frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate exhibits significant potential in the development of pharmaceutical agents. The oxadiazole moiety is known for its biological activity, including anti-inflammatory and anticonvulsant properties.
Anticonvulsant Activity
Research indicates that derivatives of oxadiazoles, including this compound, have been synthesized and evaluated for their anticonvulsant effects. In particular, studies have demonstrated that compounds containing this structure can inhibit seizures in animal models through mechanisms that involve modulation of neurotransmitter systems and ion channels .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. A study focusing on the structure-activity relationship (SAR) of similar compounds suggested that modifications to the oxadiazole ring can enhance anti-inflammatory activity . This makes this compound a candidate for further development as a therapeutic agent against inflammatory diseases.
Neuroprotective Effects
Recent patents highlight the neuroprotective properties of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. This compound has been shown to inhibit tau aggregation and promote neuronal survival in preclinical models . This positions the compound as a promising candidate for further exploration in neurodegenerative disease therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with oxadiazole intermediates under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity . Characterization methods include NMR spectroscopy and X-ray diffraction to confirm structural integrity.
Material Science Applications
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. The incorporation of oxadiazole units can impart useful characteristics such as thermal stability and luminescence to polymers and other materials.
Data Summary Table
Case Study 1: Anticonvulsant Activity
A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant anticonvulsant effects when tested using maximal electroshock seizure models. The results indicated a dose-dependent response that suggests potential clinical relevance in epilepsy treatment.
Case Study 2: Neuroprotective Effects
In a preclinical trial involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced tau pathology and improved cognitive function compared to control groups. This supports its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones
- 5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole
Uniqueness
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its versatility and importance .
Biological Activity
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzoate moiety linked to a 1,3,4-oxadiazole ring. The synthesis of this compound typically involves the reaction of methyl 4-amino benzoate with phenyl isocyanate followed by cyclization to form the oxadiazole ring. Recent studies have utilized microwave-assisted synthesis techniques to enhance yield and purity .
Anticancer Properties
The anticancer potential of compounds containing the oxadiazole moiety has been extensively studied. This compound exhibits notable cytotoxic activity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. In particular, derivatives of oxadiazoles have demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic factors such as caspase-3 while decreasing anti-apoptotic proteins in treated cells .
- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation and proliferation .
- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as VEGFR and other kinases involved in tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that compounds with oxadiazole structures can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Recent investigations have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines and reported significant inhibition rates comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another study assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations below 50 µg/mL .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate?
- Methodological Answer : The compound is synthesized via a multi-step process:
Acylation : React hydrazide with methyl 4-(chlorocarbonyl)benzoate to form an intermediate.
Cyclization : Use POCl₃ to cyclize the intermediate into the 1,3,4-oxadiazole ring.
Hydrolysis : Treat the ester with LiOH in aqueous conditions to yield the carboxylic acid derivative.
Reaction monitoring via TLC and purification by recrystallization (e.g., methanol) are critical for high yields .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the integrity of the oxadiazole ring and substituent positions.
- FT-IR : Identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and C-N/C-O bonds in the oxadiazole core.
- UV-Vis Spectroscopy : Assess electronic transitions, particularly if the compound is used in photophysical studies (e.g., in phthalocyanine derivatives) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95 or higher) to avoid inhalation of dust.
- Ventilation : Work in a fume hood to minimize exposure to toxic fumes.
- Storage : Store in airtight containers in a cool, dry area away from strong acids/bases.
The compound is classified for acute toxicity (oral, dermal, inhalation; Category 4), requiring adherence to GHS protocols .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound in coordination complexes?
- Methodological Answer :
- DFT Calculations : Optimize geometry using software like Gaussian or ORCA to analyze HOMO/LUMO levels and charge distribution.
- Ligand Design : Evaluate electron-withdrawing/donating effects of substituents (e.g., trifluoromethyl groups) on ligand-metal charge transfer in Ir(III) complexes.
Experimental validation via cyclic voltammetry and photoluminescence spectroscopy is recommended .
Q. What strategies resolve crystallographic data discrepancies when determining its structure?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions.
- Validation : Cross-check with Mercury CSD for packing similarity and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
- Twinned Data : Apply SHELXL’s twin refinement options for high-resolution or twinned datasets .
Q. How do substituent variations on the phenyl ring affect biological or photochemical activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups.
- Biological Assays : Test antifungal or anticancer activity using cell viability assays (e.g., MTT).
- Photochemical Studies : Measure singlet oxygen quantum yields (ΦΔ) in DMF for photodynamic therapy applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
